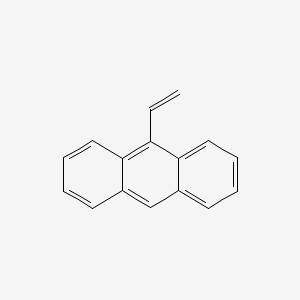

9-Vinylanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-ethenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOYZCQQQFAGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29659-51-6 | |

| Record name | Anthracene, 9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30179197 | |

| Record name | 9-Vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-68-0 | |

| Record name | 9-Vinylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Vinylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9-ethenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-VINYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Vinylanthracene: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylanthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a vinyl group attached to the 9-position of an anthracene (B1667546) core. This unique structure imparts valuable photophysical properties, making it a significant compound in materials science and for the development of fluorescent probes. Its ability to undergo polymerization and photodimerization opens up a wide range of applications, from the creation of novel polymers with tunable properties to its use in advanced sensing and imaging technologies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.

Chemical Structure and Properties

This compound is a yellow to green crystalline solid.[1] The presence of the vinyl group extends the π-conjugation of the anthracene ring system, influencing its electronic and photophysical characteristics.

Chemical Structure

-

IUPAC Name: 9-ethenylanthracene[2]

-

Molecular Formula: C₁₆H₁₂[2]

-

Canonical SMILES: C=CC1=C2C=CC=CC2=CC3=C=CC=C=C31[3]

-

InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N[3]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 2444-68-0 | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

| Physical Properties | ||

| Appearance | Yellow to green crystalline solid | [1] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 61-66 °C at 10 mmHg | [4] |

| Solubility | Soluble in many organic solvents such as chloroform (B151607) and THF. Quantitative data is not readily available. | |

| Spectroscopic Data | ||

| UV-Vis Absorption (λmax) | ~368 nm (in cyclohexane) | [5] |

| Fluorescence Emission (λem) | ~427 nm (in cyclohexane) | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.46 (s, 1H), 8.26-8.32 (m, 2H), 8.02-8.07 (m, 2H), 7.48-7.57 (m, 6H), 6.92 (d, 1H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.24, 144.56, 134.78, 131.43, 131.26, 130.00, 129.61, 128.87, 127.36, 125.96, 125.52, 125.33, 121.03 | [3] |

Synthesis and Purification

This compound can be synthesized through several methods, with the Wittig reaction and palladium-catalyzed cross-coupling reactions like the Heck coupling being the most common.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is adapted from general procedures for Wittig reactions involving aromatic aldehydes.

Materials:

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

This is a general procedure for the purification of anthracene derivatives.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Dichloromethane (DCM) or other suitable solvent system

-

Chromatography column and associated glassware

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

-

Elution: Begin elution with a non-polar solvent such as hexane, gradually increasing the polarity by adding a more polar solvent like dichloromethane.

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Key Applications and Experimental Workflows

The unique photophysical properties of this compound make it a versatile building block for various applications, particularly in materials science and as a fluorescent probe.

Fluorescent Probes for Metal Ion Detection

The anthracene moiety is highly fluorescent, and its emission properties can be modulated by the binding of metal ions to a chelating group attached to the vinylanthracene scaffold. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various metal ions.

References

- 1. This compound | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]

9-Vinylanthracene (CAS Number 2444-68-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Vinylanthracene, a versatile aromatic compound with significant applications in polymer chemistry, organic synthesis, and materials science. This document consolidates key information on its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, spectroscopic data, and safety information.

Chemical and Physical Properties

This compound is a yellow to green crystalline solid at room temperature.[1] Its core structure consists of a vinyl group attached to the 9-position of an anthracene (B1667546) moiety. This combination of a reactive vinyl group and a large, fluorescent aromatic system makes it a valuable building block for a variety of advanced materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2444-68-0 | [2] |

| Molecular Formula | C₁₆H₁₂ | [3] |

| Molecular Weight | 204.27 g/mol | [3] |

| Appearance | Yellow to green crystalline solid | [1] |

| Melting Point | 62-65 °C | [4] |

| Boiling Point | 61-66 °C at 10 mmHg | [4] |

| Solubility | Generally soluble in aromatic and chlorinated hydrocarbons; sparingly soluble in lower alcohols. | [1] |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.41 (s, 1H, H10), 8.27 (d, 2H, H4, H5), 7.99 (d, 2H, H1, H8), 7.52-7.45 (m, 4H, H2, H3, H6, H7), 7.29 (dd, 1H, -CH=CH₂), 6.01 (d, 1H, -CH=CH₂ trans), 5.55 (d, 1H, -CH=CH₂ cis) | [5][6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 131.6, 131.3, 130.2, 128.9, 128.6, 126.6, 125.9, 125.3, 125.1, 122.8 | [7][8] |

| FTIR (KBr) | Major peaks (cm⁻¹): 3048 (Ar-H stretch), 1625 (C=C stretch, vinyl), 1520, 1445 (Ar C=C stretch), 985, 905 (C-H bend, vinyl) | [9] |

| UV-Vis (cyclohexane) | Excitation Maximum (λ_ex): 368 nm | [10] |

| Fluorescence (cyclohexane) | Emission Maximum (λ_em): 427 nm | [10] |

Synthesis of this compound

This compound is commonly synthesized via the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures on similar aromatic aldehydes.[11][12][13][14]

Materials:

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Dissolve 9-anthraldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding distilled water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.[15][16]

-

Further purify the product by recrystallization from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to yield pure this compound as a yellow crystalline solid.[17][18]

Polymerization of this compound

This compound can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, to produce poly(this compound). The properties of the resulting polymer are highly dependent on the polymerization method.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers.[19][20]

Experimental Protocol:

-

Dissolve this compound in a suitable solvent (e.g., toluene (B28343) or benzene) in a reaction flask.

-

Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) under an inert atmosphere and stir for a specified time (e.g., 24 hours).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter and dry the polymer under vacuum.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile and is suitable for vinyl monomers with electron-donating groups.[21][22][23]

Experimental Protocol:

-

In a glovebox or under high vacuum conditions, dissolve purified this compound in a dry, non-polar solvent (e.g., dichloromethane or hexane) in a flame-dried reaction vessel.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), to the stirred solution.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the reaction by adding a quenching agent like methanol.

-

Precipitate, filter, and dry the polymer as described for free-radical polymerization.

Anionic Polymerization

Anionic polymerization, often a "living" polymerization, is initiated by a nucleophile and allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[24][25][26][27]

Experimental Protocol:

-

Rigorous purification of the monomer and solvent is crucial. Purify this compound by recrystallization and sublimation. Dry the solvent (e.g., THF) over a suitable drying agent and distill it under vacuum.

-

In a high-vacuum apparatus, dissolve the purified monomer in the dry solvent.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add an organometallic initiator, such as n-butyllithium (n-BuLi), via syringe.

-

A color change often indicates the formation of the propagating anionic species.

-

Allow the polymerization to proceed to completion.

-

Terminate the "living" polymer chains by adding a proton source, such as degassed methanol.

-

Precipitate, filter, and dry the polymer.

Diels-Alder Reaction

The anthracene core of this compound can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride (B1165640). This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex cyclic structures.[28][29][30][31][32]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound and maleic anhydride (1 equivalent) in a high-boiling solvent like xylene.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) for several hours.

-

Monitor the reaction by TLC. The disappearance of the starting materials indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature, which should cause the product to crystallize.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.

-

Recrystallize the product from a suitable solvent to obtain the pure Diels-Alder adduct.

Applications

The unique photophysical and chemical properties of this compound and its polymer make them suitable for a range of applications:

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of the anthracene moiety makes poly(this compound) a candidate for use as an emissive layer or host material in OLEDs.

-

Fluorescent Probes and Sensors: The sensitivity of anthracene's fluorescence to its local environment allows for the development of chemical sensors.

-

Polymer Chemistry: this compound is a versatile monomer for the synthesis of polymers with tailored optical and electronic properties.[4]

-

Organic Synthesis: The vinyl group and the anthracene core provide multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety and Handling Information for this compound

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced protocols, consulting the primary literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. How To [chem.rochester.edu]

- 18. pslc.ws [pslc.ws]

- 19. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. acert.cornell.edu [acert.cornell.edu]

- 21. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 24. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 25. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 26. youtube.com [youtube.com]

- 27. web.mnstate.edu [web.mnstate.edu]

- 28. academics.su.edu.krd [academics.su.edu.krd]

- 29. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]

- 30. Consider the diels-alder reaction of anthracene and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 31. researchgate.net [researchgate.net]

- 32. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 9-Vinylanthracene via the Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-vinylanthracene, a valuable building block in materials science and medicinal chemistry, utilizing the palladium-catalyzed Heck reaction. This document details the core principles of the reaction, provides adaptable experimental protocols, and presents key data in a structured format to aid in the successful implementation of this synthetic transformation.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction.[1] It facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to yield a substituted alkene.[1] This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its general reliability.[2][3] The synthesis of this compound via the Heck reaction typically involves the coupling of a 9-haloanthracene, most commonly 9-bromoanthracene (B49045), with a vinylating agent.

Catalytic Cycle of the Heck Reaction

The mechanism of the Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 9-bromoanthracene) to form a Pd(II)-aryl complex.

-

Alkene Coordination and Insertion: The alkene (vinylating agent) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Heck reaction.

Protocol 1: Heck Reaction with an Gaseous Alkene (e.g., Ethylene)

This protocol is adapted from general procedures for Heck reactions with gaseous alkenes. Caution: This reaction involves a flammable gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

9-Bromoanthracene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a high-pressure reaction vessel, add 9-bromoanthracene (1.0 equiv), Pd(OAc)₂ (0.01-0.05 equiv), and PPh₃ (0.02-0.10 equiv).

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous solvent and the base (2.0-3.0 equiv) via syringe.

-

Pressurize the vessel with ethylene gas to the desired pressure (e.g., 1-10 atm).

-

Heat the reaction mixture to 100-140 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots and analyzing by TLC or GC.

-

After completion, cool the vessel to room temperature and carefully vent the excess ethylene.

-

Proceed with the work-up and purification as described in the general workflow.

Protocol 2: Heck Reaction with Potassium Vinyltrifluoroborate

This protocol utilizes a stable, solid vinylating agent, which can be easier to handle than ethylene gas.[6]

Materials:

-

9-Bromoanthracene

-

Potassium vinyltrifluoroborate

-

Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent mixture (e.g., THF/H₂O, Toluene/H₂O)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 9-bromoanthracene (1.0 equiv), potassium vinyltrifluoroborate (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), the ligand (0.04-0.10 equiv), and the base (2.0-3.0 equiv).

-

Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Proceed with the work-up and purification as described in the general workflow.

Data Presentation: Reaction Parameters

The choice of catalyst, base, solvent, and temperature significantly impacts the yield and selectivity of the Heck reaction. The following tables summarize common parameters used in Heck reactions of aryl bromides, which can serve as a guide for the synthesis of this compound.

Table 1: Common Palladium Catalysts and Ligands for the Heck Reaction

| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |

| Palladium(II) acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | 1-5 | A versatile and common catalyst precursor. |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | None (pre-formed complex) | 1-5 | An active Pd(0) catalyst, but can be sensitive to air. |

| Palladium(II) chloride (PdCl₂) | Triphenylphosphine (PPh₃) | 2-5 | Another common Pd(II) precursor. |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | None (pre-formed complex) | 1-3 | Often used for challenging cross-coupling reactions. |

Table 2: Common Bases, Solvents, and Reaction Temperatures for the Heck Reaction

| Base | Solvent | Typical Temperature (°C) | Notes |

| Triethylamine (NEt₃) | DMF, MeCN, Toluene | 80-120 | A common organic base. |

| Potassium carbonate (K₂CO₃) | DMF, DMAc, THF/H₂O | 100-150 | An effective inorganic base. |

| Cesium carbonate (Cs₂CO₃) | THF/H₂O, Dioxane/H₂O | 80-110 | A strong inorganic base, often used with boronic acid derivatives. |

| Sodium acetate (NaOAc) | DMF, NMP | 100-140 | A milder inorganic base. |

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂ |

| Molecular Weight | 204.27 g/mol |

| ¹H NMR (CDCl₃, δ) | ~8.4 (s, 1H, H10), 8.0-7.8 (m, 4H, Ar-H), 7.5-7.3 (m, 4H, Ar-H), 7.2 (dd, 1H, vinylic-H), 6.0 (d, 1H, vinylic-H), 5.5 (d, 1H, vinylic-H) |

| ¹³C NMR (CDCl₃, δ) | ~131.6, 131.4, 130.2, 128.8, 128.6, 126.6, 126.1, 125.3, 125.0, 124.9, 122.9 |

| Appearance | Yellow solid |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Conclusion

The Heck reaction provides a viable and powerful method for the synthesis of this compound from readily available 9-bromoanthracene. While a universally optimized protocol is not yet established, the information and adaptable procedures provided in this guide offer a solid foundation for researchers to develop a successful synthetic strategy. Careful selection of the catalyst, ligand, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired product. The versatility of this compound as a synthetic intermediate makes the development of efficient synthetic routes, such as the one described herein, a valuable endeavor for the scientific community.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 9-Vinylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylanthracene is a fluorescent aromatic hydrocarbon that has garnered significant interest in various scientific fields due to its unique photophysical properties. As a derivative of anthracene (B1667546), its vinyl group at the 9-position extends the π-conjugated system, leading to distinct spectral and photodynamic characteristics compared to the parent molecule. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its absorption and emission characteristics, quantum yield, and photochemical behavior. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent probes and photosensitive compounds in their work.

Core Photophysical Properties

The introduction of a vinyl group to the anthracene core at the 9-position significantly influences its electronic and photophysical behavior. This substitution leads to a bathochromic (red) shift in both the absorption and emission spectra due to the extended π-conjugation.

Data Presentation

The following tables summarize the key photophysical parameters for this compound in various solvents.

Table 1: Absorption and Emission Properties of this compound

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) |

| Cyclohexane (B81311) | 368[1] | 427[1] |

| Methanol | Not specified | Not specified |

| DMSO | 390[2] | 475[2] |

| Toluene | Not specified | Strongest emission observed[2] |

| Water | 395 (with a pronounced shoulder)[2] | Not specified |

Table 2: Molar Extinction Coefficient of this compound

| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λ_max |

| Various | Not available in the searched literature. |

Table 3: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |

| Methanol | 0.91 ± 0.03 (at λ_ex = 365 nm)[3] | Not available in the searched literature. |

| DMSO | 0.60[2] | Not available in the searched literature. |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques. Below are detailed methodologies for these experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption maxima (λ_abs) and the molar extinction coefficient (ε) of a compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 10 µM.

-

-

Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectra for each of the diluted solutions over a relevant wavelength range (e.g., 250-500 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

This method is used to determine the excitation and emission spectra of a fluorescent molecule.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Measurement:

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λ_abs) of the sample and scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (λ_em) and scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum of the fluorophore.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

-

Standard Selection: A suitable standard with a known quantum yield and overlapping absorption and emission profiles with the sample is chosen. For this compound, a common standard is 9,10-diphenylanthracene (B110198) in cyclohexane (Φ_f = 0.90).

-

Procedure:

-

Prepare a series of solutions of both the this compound sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, Grad_s and Grad_std are the gradients of the sample and standard plots, respectively, and n_s and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

-

Time-Resolved Fluorescence Spectroscopy (for Fluorescence Lifetime)

While a specific fluorescence lifetime for this compound was not found in the searched literature, the following protocol outlines the standard method for its determination using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

Instrument Response Function (IRF) Measurement: The temporal profile of the excitation pulse is measured by replacing the sample with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).

-

Sample Measurement: A dilute, deoxygenated solution of this compound is excited with the pulsed light source. The arrival times of the emitted photons are recorded relative to the excitation pulses.

-

Data Analysis: A histogram of the photon arrival times is constructed, representing the fluorescence decay curve. This decay curve is then fitted to an exponential function (or a sum of exponentials) after deconvolution with the IRF. The time constant(s) of the exponential fit represent the fluorescence lifetime(s) of the sample.

-

Mandatory Visualization

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the complete photophysical characterization of this compound.

References

9-Vinylanthracene molecular weight and formula

An In-depth Technical Guide on 9-Vinylanthracene

For researchers, scientists, and drug development professionals, a clear understanding of the fundamental properties of chemical compounds is paramount. This guide provides a concise summary of the molecular weight and chemical formula for this compound.

Molecular Properties of this compound

This compound is an aromatic hydrocarbon containing a vinyl group attached to the anthracene (B1667546) core. Its chemical identity is defined by its molecular formula and corresponding molecular weight.

| Property | Value | Citations |

| Molecular Formula | C16H12 | [1][2][3][4][5][6] |

| Molecular Weight | 204.27 g/mol | [1][2][3][5][6] |

The empirical formula, C16H12, indicates that each molecule of this compound is composed of 16 carbon atoms and 12 hydrogen atoms.[1][2][3][4][5][6] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques.[1][2][3][5][6]

Structural and Identifier Information

To further characterize this compound, the following diagram illustrates the relationship between its common name, molecular formula, and molecular weight.

References

The Solubility of 9-Vinylanthracene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Vinylanthracene in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. The information herein is grounded in the physicochemical properties of the parent molecule, anthracene, and established methodologies for solubility assessment.

Qualitative Solubility Profile

Based on the non-polar polycyclic aromatic hydrocarbon structure of its parent compound, anthracene, this compound is anticipated to exhibit higher solubility in nonpolar or moderately polar aprotic solvents. Conversely, it is expected to have limited solubility in highly polar solvents like lower alcohols and water. The vinyl group at the 9-position may slightly alter its solubility profile compared to anthracene.

For researchers initiating studies with this compound, the following table provides a qualitative guide to solvent selection for solubility trials.

| Solvent Class | Examples | Expected Solubility of this compound |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High |

| Chlorinated Solvents | Dichloromethane, Chloroform | High |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate |

| Esters | Ethyl Acetate | Moderate |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low |

| Water | - | Insoluble |

Experimental Protocol for Solubility Determination

The recommended method for accurately determining the solubility of this compound is the isothermal equilibrium method followed by gravimetric analysis. This approach is reliable and does not require specialized analytical instrumentation for quantification.

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller pore size)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is essential to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound can accelerate this process. A vacuum oven is recommended for efficient and low-temperature solvent removal.

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial tare mass of the empty evaporating dish from the final constant mass.

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Example Calculation for g/100 mL:

Solubility = (Mass of dissolved this compound (g) / Volume of solvent used for dissolution (mL)) * 100

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium and gravimetric method.

This guide provides a foundational approach for researchers and professionals to systematically evaluate the solubility of this compound. The successful application of these methodologies will enable the generation of reliable and reproducible solubility data, which is crucial for the advancement of research and development involving this compound.

The Luminescent World of 9-Vinylanthracene: A Technical Guide to its Aggregation-Induced Emission Properties

For Researchers, Scientists, and Drug Development Professionals

The field of fluorescent probes is undergoing a paradigm shift, moving away from conventional dyes that suffer from aggregation-caused quenching (ACQ) towards molecules that light up upon aggregation. At the forefront of this revolution are luminogens exhibiting Aggregation-Induced Emission (AIE). Among these, 9-vinylanthracene and its derivatives have emerged as a versatile class of AIEgens with significant potential in chemical sensing, bioimaging, and diagnostics. This technical guide provides an in-depth exploration of the core principles governing the AIE of this compound, detailed experimental protocols for its characterization, and a summary of its photophysical properties.

The Core Principle: Restriction of Intramolecular Motion (RIM)

Unlike traditional fluorophores that dim in concentrated solutions or the solid state, this compound derivatives are typically non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This remarkable "turn-on" fluorescence is primarily governed by the Restriction of Intramolecular Motion (RIM) mechanism.

In dilute solutions, the vinyl and anthracenyl components of the this compound molecule can undergo low-frequency rotational and vibrational motions. These intramolecular movements act as non-radiative decay pathways, efficiently dissipating the energy of the excited state as heat and thus quenching fluorescence. However, in the aggregated state—induced by poor solvents, high concentrations, or binding to a target—these intramolecular motions are physically constrained by neighboring molecules. This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. The twisted conformation of this compound derivatives in the aggregated state also plays a crucial role by preventing the detrimental π–π stacking that typically quenches the fluorescence of planar aromatic dyes.

Photophysical Properties of this compound Derivatives

The photophysical characteristics of this compound AIEgens can be tuned by modifying the substituents on the anthracene (B1667546) core or the vinyl group. These modifications can influence the electron density, steric hindrance, and aggregation behavior, leading to a range of emission colors and quantum yields.

Table 1: Photophysical Data of Representative this compound Derivatives

| Derivative | Solvent System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| (E)-9-Styrylanthracene | DMSO | 390 | 475 | 0.60 | [1] |

| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine | DMSO | 392 | 495 | 0.03 | [1] |

| (E)-4-(2-(Anthracen-9-yl)vinyl)-1-methylpyridin-1-ium | DMSO | 420 | 618 | <0.01 | [1] |

| 9,10-bis(4-butoxystyryl)anthracene | THF | 428 | 558 | - | |

| 9,10-bis(4-butoxystyryl)anthracene | THF/Water (1:9 v/v) | 445 | 525 | High |

Experimental Protocols

Accurate and reproducible characterization of AIE properties is crucial for the development and application of this compound-based probes. The following sections provide detailed methodologies for the synthesis and photophysical analysis of these compounds.

Synthesis of this compound Derivatives via Heck Coupling

A common and efficient method for the synthesis of this compound derivatives is the palladium-catalyzed Heck reaction.[1]

Materials:

-

Styrene (or a substituted vinyl derivative)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Dry N,N-Dimethylacetamide (DMA)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas

Procedure:

-

To an oven-dried 25 mL round-bottom flask, add 9-bromoanthracene (1.0 eq.), the desired vinyl compound (1.0-1.2 eq.), K₃PO₄ (3.0 eq.), and Pd(OAc)₂ (0.05 eq.).

-

Add dry DMA to the flask to dissolve the reactants.

-

Degas the mixture by three freeze-pump-thaw cycles to ensure an inert atmosphere.

-

Stir the reaction mixture under a nitrogen atmosphere at 110 °C for 24 hours.

-

After cooling to room temperature, pour the mixture into water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Measurement of Aggregation-Induced Emission

The AIE properties are typically investigated by measuring the fluorescence emission in solvent/non-solvent mixtures.

Materials:

-

Stock solution of the this compound derivative in a good solvent (e.g., Tetrahydrofuran - THF or Dimethyl sulfoxide (B87167) - DMSO).

-

A non-solvent (e.g., Water or Hexane).

-

Spectrofluorometer.

Procedure:

-

Prepare a series of solutions in cuvettes with varying fractions of the non-solvent (e.g., from 0% to 90% water in THF). The final concentration of the AIEgen should be kept constant (e.g., 10 µM).

-

Gently mix the solutions and allow them to equilibrate.

-

Measure the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the AIEgen.

-

Plot the fluorescence intensity at the emission maximum against the fraction of the non-solvent to visualize the AIE effect.

Determination of Photoluminescence Quantum Yield (PLQY)

The PLQY is a critical parameter to quantify the efficiency of an AIEgen. The relative method, using a known standard, is commonly employed.

Materials:

-

AIEgen solution in the aggregated state (e.g., in a THF/water mixture with a high water fraction).

-

A reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

Procedure:

-

Prepare a series of dilute solutions of both the AIEgen and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, keeping the excitation wavelength and all instrument parameters constant.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the AIEgen and the standard.

-

Calculate the PLQY of the sample (ΦS) using the following equation:

ΦS = ΦR * (mS / mR) * (nS² / nR²)

where ΦR is the quantum yield of the reference, mS and mR are the slopes of the linear fits for the sample and the reference, respectively, and nS and nR are the refractive indices of the respective solvents.

Application in Elucidating Biological Pathways: A Case Study in Apoptosis Detection

The "turn-on" nature of this compound AIEgens makes them ideal for developing probes for specific biological events. A compelling application is the detection of caspase activity, a hallmark of apoptosis (programmed cell death).

A this compound AIEgen can be functionalized with a peptide sequence specifically recognized and cleaved by an executioner caspase, such as caspase-3 (e.g., the DEVD sequence). This probe is designed to be water-soluble and non-emissive in its intact form due to the free rotation of the AIEgen core. Upon induction of apoptosis, active caspase-3 cleaves the DEVD peptide, releasing the hydrophobic AIEgen. The liberated AIEgen molecules then aggregate in the aqueous cellular environment, leading to a dramatic increase in fluorescence, thus signaling the activation of the apoptotic cascade.

Conclusion

This compound and its derivatives represent a powerful and versatile class of AIE-active molecules. Their bright emission in the aggregated state, coupled with the tunability of their photophysical properties, makes them highly attractive for a wide range of applications, from materials science to drug development. The "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is particularly advantageous for sensitive and specific detection of biomolecules and cellular processes. As our understanding of the structure-property relationships of these fascinating molecules deepens, we can expect the development of even more sophisticated and impactful AIE-based technologies in the near future.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Vinylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Vinylanthracene (9-VA) is a fluorescent aromatic hydrocarbon that has garnered interest in various fields, including polymer chemistry, materials science, and as a fluorescent probe. Its photophysical properties, particularly its fluorescence quantum yield (Φf), are critical for these applications. The quantum yield, defined as the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, including available data, detailed experimental protocols for its determination, and the logical workflow of such measurements.

The introduction of a vinyl group at the 9-position of the anthracene (B1667546) core extends the π-conjugation of the aromatic system. This structural modification influences the electronic transitions, leading to shifts in the absorption and emission spectra compared to the parent anthracene molecule. The vinyl group can also impact the rates of radiative and non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime.

Data Presentation: Fluorescence Quantum Yield of this compound

| Compound | Solvent | Excitation Wavelength (λex) | Fluorescence Quantum Yield (Φf) |

| This compound | Methanol | 365 nm | 0.91 ± 0.03[1] |

Note: The quantum yield of anthracene, the parent compound, is approximately 0.27 in ethanol (B145695) and can range from 0.28 to 0.36 in cyclohexane (B81311).[2][3][4] This comparison highlights the significant increase in fluorescence efficiency upon the addition of the vinyl group at the 9-position in a polar protic solvent like methanol.

Experimental Protocols: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using two primary methods: the relative (or comparative) method and the absolute method.

Relative Method

The relative method is the more common approach and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

a. Materials and Instrumentation:

-

This compound: High purity, spectroscopic grade.

-

Fluorescence Standard: A compound with a known, stable quantum yield and spectral properties that overlap with the sample. For this compound, suitable standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (Φf ≈ 0.90).[5]

-

Solvent: Spectroscopic grade, ensuring no interfering absorption or emission in the spectral region of interest.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length.

b. Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound and the chosen standard in the desired solvent.

-

From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[6]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.

-

The relationship between the fluorescence quantum yield of the sample (Φs) and the standard (Φr) is given by the following equation:

Φs = Φr × (Grads / Gradr) × (ηs² / ηr²)

where:

-

Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηs and ηr are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

-

-

Absolute Method

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.

a. Materials and Instrumentation:

-

This compound

-

Solvent

-

Spectrofluorometer equipped with an integrating sphere

-

Quartz Cuvettes

b. Procedure:

-

Measurement of Scattered Light:

-

Place a cuvette containing the pure solvent (blank) in the integrating sphere and measure the spectrum of the excitation light (scattered light).

-

-

Measurement of Sample Emission:

-

Place a cuvette containing the this compound solution in the integrating sphere and measure the combined spectrum of the unabsorbed excitation light and the sample's fluorescence emission.

-

-

Data Analysis:

-

The fluorescence quantum yield is calculated by dividing the integrated intensity of the sample's emission by the integrated intensity of the light absorbed by the sample (the difference between the scattered light from the blank and the unabsorbed light from the sample).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the determination of the relative fluorescence quantum yield and the relationship between the molecular structure of this compound and its photophysical properties.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Relationship between structure and photophysical properties of 9-VA.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Vinylanthracene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Vinylanthracene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to correlate the molecular structure with its NMR signals.

Experimental Protocols

The NMR data presented in this guide were acquired using standard NMR spectroscopy techniques. A representative experimental protocol is outlined below.

Sample Preparation:

A sample of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[1][2][3][4] The solution is transferred to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4] The tube is then capped and cleaned before insertion into the spectrometer.[4]

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer, such as a Bruker AV3HD-400 or a Varian VXR 300.[2][5] The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.[6] Shimming is performed to optimize the magnetic field homogeneity. The probe is tuned and matched for the respective nucleus (¹H or ¹³C).[6] For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom. The data is acquired at a standard probe temperature, typically around 298 K (25 °C).[5]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals for the vinyl and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.35-8.40 | m | - | 2H | Aromatic-H |

| 8.00-8.08 | m | - | 2H | Aromatic-H |

| 7.48-7.60 | m | - | 5H | Aromatic-H & Vinyl-H |

| 6.06 | d | 11.5 | 1H | Vinyl-H |

| 5.68 | d | 18.0 | 1H | Vinyl-H |

Data sourced from ChemicalBook.[7]

The vinyl protons appear as distinct doublets due to geminal and cis/trans couplings, although a more detailed spectrum would likely show a doublet of doublets for the proton on the same carbon as the anthracene (B1667546) group. The aromatic protons appear as multiplets in the downfield region, which is characteristic of condensed aromatic systems.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 137.35 | Aromatic-C |

| 132.79 | Aromatic-C |

| 131.54 | Aromatic-C |

| 129.77 | Aromatic-C |

| 128.87 | Aromatic-C |

| 128.72 | Aromatic-C |

| 128.04 | Aromatic-C |

| 126.63 | Aromatic-C |

| 126.49 | Aromatic-C |

| 126.05 | Aromatic-C |

| 125.49 | Aromatic-C |

| 125.21 | Vinyl-C |

| 124.91 | Vinyl-C |

Note: This is a representative set of chemical shifts for a 9-substituted vinyl anthracene derivative and may vary slightly for this compound itself. Sourced from a study on this compound based fluorogens.[5]

The spectrum shows a series of signals in the aromatic region (typically 120-140 ppm) and two signals corresponding to the vinyl carbons.

Structural Correlation Diagram

The following diagram illustrates the structure of this compound and the logical correlation of its proton and carbon environments to the expected NMR signals.

Caption: Molecular structure of this compound and its NMR signal correlations.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. This compound | 2444-68-0 [chemicalbook.com]

A Technical Guide to the UV-Vis Absorption and Emission Spectra of 9-Vinylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of 9-Vinylanthracene, a fluorescent compound with significant applications in materials science and as a building block for more complex molecular probes. Understanding its absorption and emission characteristics is fundamental to harnessing its potential in various research and development endeavors.

Photophysical Properties

This compound is characterized by its anthracene (B1667546) core, a polycyclic aromatic hydrocarbon, which is responsible for its intrinsic fluorescence. The addition of a vinyl group at the 9-position extends the π-conjugated system, influencing the electronic transitions and thus altering the spectral properties compared to unsubstituted anthracene. This substitution typically leads to a bathochromic (red) shift in both absorption and emission spectra.

The molecule's fluorescence is a result of the de-excitation of electrons from the first excited singlet state (S₁) to the ground state (S₀). This compound is known to be an efficient fluorescer, exhibiting a high probability of radiative decay over non-radiative pathways.

Quantitative Spectroscopic Data

The UV-Vis absorption and fluorescence emission maxima of this compound are solvent-dependent. The following table summarizes key photophysical parameters in different solvents.

| Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) | Stokes Shift | Fluorescence Quantum Yield (ΦF) |

| Ethanol (B145695) (EtOH) | 386 nm | Not specified | Not specified | Not specified |

| Methanol (B129727) | Not specified | Not specified | Not specified | 0.91 ± 0.03[1] |

Note: Data for emission maxima in ethanol and both absorption and emission maxima in methanol were not explicitly available in the searched literature. The quantum yield in methanol was determined with an excitation wavelength of 365 nm.[1]

Electronic Transitions and Energy Pathways

The absorption of a photon by this compound promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* transition. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation. From this state, it can return to the ground state (S₀) via fluorescence emission or through non-radiative pathways. The Jablonski diagram below illustrates these key photophysical processes.[2][3][4][5][6]

Caption: Simplified Jablonski diagram for this compound.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures.

-

Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol, cyclohexane (B81311), dimethyl sulfoxide) to minimize interference from impurities.[7][8]

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. For UV-Vis absorption and fluorescence measurements, dilute the stock solution to a working concentration, typically in the micromolar range (e.g., 10 µM), to ensure the absorbance is within the linear range of the instrument.[9]

-

Cuvette Handling: Use quartz cuvettes for UV-Vis measurements.[8][10] Before use, thoroughly clean the cuvettes and rinse them with the solvent being used for the measurement.[7][8] Wipe the optical surfaces with a lint-free cloth to remove any fingerprints or residues.[7]

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference or blank.[7][10] Record a baseline spectrum to correct for the solvent's absorbance.[10]

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the this compound solution.

-

Data Acquisition: Scan the appropriate wavelength range (e.g., 250-500 nm). The resulting spectrum will show the absorbance of the sample as a function of wavelength. The peak of the lowest energy absorption band corresponds to λmax.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Parameter Setup: Set the excitation wavelength to the determined λmax from the absorption spectrum. Set the excitation and emission slit widths (e.g., 5 nm) to control the spectral resolution and signal intensity.[9]

-

Data Acquisition: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering. The peak of the resulting emission spectrum corresponds to λem.

The relative method, using a well-characterized fluorescent standard, is commonly employed for determining the ΦF.[11][12]

-

Standard Selection: Choose a fluorescent standard with an emission profile that overlaps with that of this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (ΦF = 0.90) are common standards.

-

Absorbance Matching: Prepare a series of solutions of both the this compound sample and the standard at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[11][12][13]

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope (gradient) of the resulting linear plots is determined for both the sample (GradX) and the standard (GradST).

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[12]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[12] (This term is equal to 1 if the same solvent is used for both).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 3. horiba.com [horiba.com]

- 4. ossila.com [ossila.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Jablonski Energy Diagram [evidentscientific.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ossila.com [ossila.com]

- 9. This compound Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. static.horiba.com [static.horiba.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. iss.com [iss.com]

9-Vinylanthracene: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Vinylanthracene, a pivotal molecule in polymer chemistry and material science, has a rich history spanning over seven decades. Its unique photophysical properties, stemming from the anthracene (B1667546) moiety, have driven extensive research into its polymerization and application in advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of the chemistry of this compound. It details seminal experimental protocols, presents key quantitative data in a structured format, and visualizes the fundamental synthetic pathways, offering a vital resource for researchers and professionals in the field.

Discovery and Early History

The first documented synthesis of this compound is attributed to N. P. Buu-Hoï and J. Léger in their 1946 publication in the Bulletin de la Société Chimique de France. Their pioneering work laid the foundation for the exploration of this intriguing vinylaromatic compound. The initial synthesis involved a two-step process starting from the readily available 9-acetylanthracene. This precursor was first reduced to the corresponding secondary alcohol, 9-(1-hydroxyethyl)anthracene, which was subsequently dehydrated to yield this compound. This classical approach remains a fundamental and illustrative method for the preparation of this compound and its derivatives.

Historical Synthesis Pathway

The original synthesis of this compound, as established by Buu-Hoï and Léger, follows a straightforward two-step sequence. This pathway is a cornerstone of its historical development and provides a basis for understanding more contemporary synthetic modifications.

Experimental Protocol: Dehydration of 9-(1-Hydroxyethyl)anthracene